![molecular formula C11H6F16O2 B154373 Ethyl 9H-perfluorononanoate CAS No. 1799-47-9](/img/structure/B154373.png)
Ethyl 9H-perfluorononanoate
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Overview
Description
Ethyl 9H-perfluorononanoate is a chemical compound with the molecular formula C11H6F16O2 . It is a specialty product used in proteomics research applications .
Molecular Structure Analysis
The Ethyl 9H-perfluorononanoate molecule contains a total of 34 bonds. There are 28 non-H bonds, 1 multiple bond, 9 rotatable bonds, 1 double bond, and 1 aliphatic ester .Physical And Chemical Properties Analysis
Ethyl 9H-perfluorononanoate has a molecular weight of 474.14 g/mol . It has a complexity of 610 and a topological polar surface area of 26.3 Ų .Scientific Research Applications
Proteomics Research
Ethyl 9H-perfluorononanoate: is utilized in proteomics, which is the large-scale study of proteins, their structures, and functions. The compound is used as a specialty product for proteomics research applications . Its unique properties help in the stabilization of proteins for analysis and in the enhancement of mass spectrometry sensitivity.
Environmental Science
In environmental science, Ethyl 9H-perfluorononanoate is studied for its effects on ecosystems and its behavior as a persistent organic pollutant. Research focuses on understanding its distribution, toxicological characteristics, and potential pathways of human and wildlife exposure .
Material Science
In material science, this compound is explored for its potential in creating fluoropolymer coatings, which are known for their exceptional resistance to heat, chemical reaction, and electrical conductivity. These coatings are used in various industrial applications, including aerospace and consumer electronics .
Analytical Chemistry
Ethyl 9H-perfluorononanoate: is significant in analytical chemistry, where it’s used as a reagent or a reference compound. It assists in the development of analytical methods and protocols, particularly in the identification and quantification of complex chemical substances .
Biochemistry
The compound finds applications in biochemistry for the study of cell membranes and protein interactions. Due to its fluorinated nature, it can be used to investigate the hydrophobic interactions within biological systems and the behavior of biomolecules in non-polar environments .
Pharmacology
In pharmacology, research into Ethyl 9H-perfluorononanoate involves examining its potential use in drug delivery systems. Its properties could be harnessed to create more effective pharmaceutical formulations, enhancing the stability and bioavailability of therapeutic agents .
Industrial Processes
Ethyl 9H-perfluorononanoate: is also relevant in industrial processes, particularly in the development of non-bioaccumulable fluorinated surfactants. These surfactants are used in various manufacturing processes, including emulsion polymerization and leather production, due to their reduced environmental impact .
Nanotechnology
Lastly, in the field of nanotechnology, Ethyl 9H-perfluorononanoate’s applications are being explored in the creation of nanostructured materials. These materials have potential uses in advanced drug delivery systems, diagnostic tools, and the development of nanoscale devices .
Mechanism of Action
Target of Action
Ethyl 9H-perfluorononanoate, like other perfluorinated compounds (PFCs), primarily targets the nuclear receptor PPARα . PPARα plays a crucial role in the regulation of lipid metabolism, inflammation, and cell proliferation .
Mode of Action
The compound’s interaction with PPARα leads to its activation . This activation can result in a variety of changes, including alterations in gene expression, which can affect various biological processes .
Biochemical Pathways
Upon activation of PPARα, several biochemical pathways are affected. These include pathways involved in lipid metabolism, inflammation, and cell proliferation . The exact downstream effects of these changes can vary depending on the specific context and the presence of other signaling molecules .
Pharmacokinetics
It is known that pfcs exhibit major species and sex differences in pharmacokinetic disposition among congeners with different carbon-chain lengths and functional groups
Result of Action
The activation of PPARα by Ethyl 9H-perfluorononanoate can lead to a variety of molecular and cellular effects. These can include changes in lipid metabolism, inflammation, and cell proliferation . The specific effects can vary depending on the context and the presence of other signaling molecules .
properties
IUPAC Name |
ethyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F16O2/c1-2-29-4(28)6(16,17)8(20,21)10(24,25)11(26,27)9(22,23)7(18,19)5(14,15)3(12)13/h3H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRSRZMSDVRJBEZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F16O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40371923 |
Source
|
Record name | Ethyl 9H-perfluorononanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40371923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 9H-perfluorononanoate | |
CAS RN |
1799-47-9 |
Source
|
Record name | Ethyl 9H-perfluorononanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40371923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1799-47-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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